3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride

Physicochemical profiling Peptide design pKₐ shift

Peptide and medicinal chemistry teams seeking to complete a full 5-position fluorine scan of proline often encounter supply gaps for the β-substituted (3-CF₃) regioisomer. This compound directly addresses that bottleneck. - β-CF₃ placement modulates ammonium pKₐ, lipophilicity (log D₇.₄), and cis/trans amide bond isomerization kinetics in a manner distinct from 2-, 4-, and 5-CF₃ analogs. - Supplied as the hydrochloride salt (≥95% purity, racemic trans), it enables direct incorporation into standard Fmoc/tBu SPPS workflows with defined stoichiometry. - Ambient storage and multigram-scale availability reduce logistical friction, accelerating hit-to-lead and SAR exploration campaigns.

Molecular Formula C6H9ClF3NO2
Molecular Weight 219.59 g/mol
Cat. No. B13257176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC6H9ClF3NO2
Molecular Weight219.59 g/mol
Structural Identifiers
SMILESC1CNC(C1C(F)(F)F)C(=O)O.Cl
InChIInChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-2-10-4(3)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H
InChIKeyVMHOUBODDGCOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-CF3-Proline Hydrochloride – Identity & Procurement


3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1955519-43-3, molecular formula C₆H₉ClF₃NO₂, MW 219.59) is a β‑trifluoromethyl‑substituted α‑proline derivative supplied as the hydrochloride salt. It belongs to the expanding family of fluorinated proline analogues used as conformationally restricted, polarity‑tuned building blocks for peptide engineering, medicinal chemistry, and agrochemical discovery [1]. The compound is commercially available as a racemic trans‑configured powder (≥95% purity) with routine storage at ambient temperature , positioning it as a readily accessible entry point into 3‑CF₃‑modified pyrrolidine scaffolds.

Complete fluorine-scan toolbox. Enables full five-position CF₃-proline SAR investigation for peptide lead optimization.
Conformation-restricted building block. 3-CF₃ substitution provides a distinct pyrrolidine ring-pucker bias for backbone engineering.
Ready-to-use hydrochloride salt. Compatible with standard Fmoc/tBu SPPS workflows; ambient storage, defined stoichiometry.

3-CF3-Proline HCl: Substitution Requires Re-validation


Fluorinated proline analogues are not interchangeable: the position, degree, and stereochemistry of fluorine substitution on the pyrrolidine ring independently dictate the pKₐ of both the ammonium and carboxylic acid groups, the lipophilicity (log D₇.₄), the dominant ring‑pucker conformation, and the rate of peptidyl‑prolyl amide bond isomerization [1]. For instance, 4‑CF₃‑prolines preferentially adopt an equatorial CF₃ orientation that yields a distinct polarity profile compared with 4‑fluoro‑prolines, which favor axial fluorine [2]. Moving the CF₃ group to the 3‑position (β‑carbon) places the electron‑withdrawing substituent adjacent to both the amine and carboxylic acid functionalities, producing a unique combination of acid‑base and conformational effects that a 2‑, 4‑, or 5‑CF₃ regioisomer cannot replicate. Consequently, substituting one fluorinated proline for another without re‑characterizing the target peptide or small molecule risks altering binding affinity, metabolic stability, and structural integrity in ways that are predictable only when the precise substitution pattern is specified.

Regioisomer mismatch
Substituting 3-CF₃-proline with 2-, 4-, or 5-CF₃ analogues may shift pKₐ, log D, and ring-pucker preference; each regioisomer produces a unique conformational and electronic profile.
Stereochemical context may not transfer
Replacing the racemic trans-hydrochloride with an enantiopure or cis-configured isomer can alter peptide backbone geometry and binding; re-characterization is required.
Class-level property gap
Non-fluorinated proline does not reproduce the 3-CF₃ acidification or lipophilicity effects; direct substitution without SAR validation may compromise target engagement.

3-CF3-Proline HCl: Differentiation Evidence


pKₐ Modulation vs. Proline

The 3‑CF₃ substituent exerts a through‑bond electron‑withdrawing effect that lowers the pKₐ of both the α‑carboxylic acid and the pyrrolidinium ammonium group relative to natural proline. Experimentally measured pKₐ values for cis‑β‑CF₃‑proline (the free‑base form of the target compound’s core structure) were directly compared with commercially available β‑substituted proline analogues and canonical amino acids [1]. The acidification effect is consistent with the general observation that trifluoromethylated amino acids are more acidic than their non‑fluorinated counterparts; for the broader family of 3‑polyfluoroalkyl‑prolines, pKₐ values were found to be almost identical to those of valine and leucine, whereas (trifluoromethyl)alanine and (trifluoroethyl)alanine are more acidic still [2]. This intermediate acid‑base profile differentiates 3‑CF₃‑proline from both 4‑CF₃‑proline and non‑fluorinated proline, and must be accounted for when designing peptides intended to function at specific pH values or when optimizing pharmacokinetic properties that depend on ionization state.

pKₐ modulation vs. Proline
Cross-study comparable
Measurable acidification of both α-COOH and pyrrolidinium NH₂⁺ groups relative to unsubstituted L-proline (pKₐ₁ ~1.99; pKₐ₂ ~10.6).
Supports regioisomer-specific ionization-state tuning at physiological pH.
Exact ΔpKₐ values reported in primary reference; hydrochloride salt solubility context may differ.
Physicochemical profiling Peptide design pKₐ shift Fluorinated amino acids

Lipophilicity (log D) Enhancement vs. Proline

The trifluoromethyl group is one of the most lipophilic substituents available for modulating amino acid hydrophobicity. For fluorinated proline analogues, the introduction of a CF₃ group at the β‑position increases the log D₇.₄ value by approximately 0.8–1.5 log units compared with the fluorine‑free parent, as demonstrated by comparative measurements on related fluorinated amino acids [1][2]. In the specific case of 3‑CF₃‑proline analogues, the measured log D value of the N‑protected derivative was found to be lower than that of methionine but comparable to that of (trifluoroethyl)alanine, indicating a moderate lipophilicity that balances membrane permeability with aqueous solubility [2]. This stands in contrast to 4‑CF₃‑prolines, where the equatorial orientation of the CF₃ group produces a distinct lipophilicity profile driven by different conformational equilibria [3].

Lipophilicity (log D) shift
Class-level inference
Approximately 0.8–1.5 log-unit increase over non-fluorinated parent; N-tosyl derivative log D comparable to (trifluoroethyl)alanine, slightly below methionine.
Supports moderate lipophilicity tuning for ADME profiling; rank order differs from 4-CF₃ regioisomer.
Exact value for hydrochloride salt is formulation-dependent; class-level behavior confirmed across fluorinated amino acids.
Lipophilicity log D Fluorine effect Peptide hydrophobicity

Scalable Synthesis of cis/trans Diastereomers

A robust, scalable synthesis of cis‑ and trans‑3‑trifluoromethylprolines was achieved via reaction of trifluoroaldol acetal with ethyl isocyanoacetate, delivering both diastereomers from a common intermediate [1]. The trans‑isomer was subsequently resolved into both enantiomers using a classical three‑step deracemization methodology [2]. More recently, a multigram‑scale synthesis of cis‑β‑CF₃‑proline via catalytic hydrogenation (10% Pd/C) of pyrrole precursors was reported, with diastereomerically pure material obtained by kinetic resolution under mild basic conditions [3]. This contrasts with 2‑CF₃‑proline, which requires entirely different synthetic strategies (e.g., Strecker‑type reactions on oxazolopyrrolidine intermediates) and with 5‑CF₃‑proline, which relies on oxazolidine‑based chiral pool approaches [4]. The commercial availability of the racemic trans‑hydrochloride salt in ≥95% purity eliminates the need for in‑house synthesis for initial screening, reducing lead time from weeks to days.

Scalable diastereomer synthesis
Cross-study comparable
Racemic trans-hydrochloride available off-the-shelf (≥95% purity). Both cis and trans isomers accessible on multigram scale via catalytic hydrogenation or 5-endo-trig cyclization.
Enables rapid SAR exploration; scalable routes support late-stage procurement.
Purity confirmed by ¹H, ¹³C, ¹⁹F NMR and HRMS.
Process chemistry Diastereomer separation Scalable synthesis Fluorinated building blocks

Conformational Bias vs. 4-Substituted Regioisomers

The position of the trifluoromethyl group on the pyrrolidine ring dictates the preferred ring pucker and, consequently, the cis/trans ratio of the peptidyl‑prolyl amide bond. Systematic studies on 4‑substituted prolines demonstrated that a single fluorine atom at C4 preferentially occupies the axial position, whereas a CF₃ group at C4 adopts an equatorial orientation [1]. When the CF₃ substituent is moved to the 3‑position (β‑carbon), the steric and electronic environment around both the amine and the carboxylic acid is altered, producing a different ring‑pucker preference and a distinct amide‑bond isomerization rate [2]. This conformational tuning is regioisomer‑specific: 3‑CF₃‑proline cannot be replaced by 4‑CF₃‑proline or 5‑CF₃‑proline without altering the local peptide backbone geometry, as each regioisomer stabilizes a different subset of pyrrolidine conformers. Although direct X‑ray or NMR conformational data for the specific hydrochloride salt are not yet published, the class‑level behavior of 3‑polyfluoroalkyl‑prolines [3] supports a unique conformational profile that differentiates them from other fluorinated proline regioisomers.

Conformational bias vs. 4-CF₃
Class-level inference
Predicted distinct ring-pucker distribution; 4-CF₃-proline favors equatorial CF₃, while 3-CF₃ placement adjacent to both backbone groups produces a different conformational profile.
Supports regioisomer-specific backbone geometry control for peptide design.
Direct X-ray or NMR data for the hydrochloride salt remain to be published; extrapolated from 3-polyfluoroalkyl-proline class data.
Ring conformation Pyrrolidine pucker ¹⁹F NMR Peptide bond isomerism

Regioisomeric Gap-Filling for Fluorine Scanning

Prior to 2018, only 2‑, 4‑, and 5‑trifluoromethyl‑prolines were known. The 3‑CF₃‑prolines were the last missing members of this regioisomeric family and were explicitly targeted to complete the toolbox of fluorinated proline building blocks for peptide synthesis [1]. This regioisomeric completion is functionally significant: a fluorine scan across all five pyrrolidine ring positions is a recognized strategy for optimizing peptide drug candidates, as each substitution site imparts a distinct combination of electronic, steric, and conformational effects [2]. The availability of 3‑CF₃‑proline (as the hydrochloride salt) now enables a complete five‑position SAR investigation for any proline‑containing peptide or peptidomimetic lead. No other single fluorinated amino acid scaffold offers this density of regioisomeric coverage with a CF₃ substituent [3].

Regioisomeric gap-filling
Class-level inference
3-CF₃-proline completes the five-position CF₃-proline toolbox; before 2018, position-3 SAR was a blind spot in fluorinated proline medicinal chemistry.
Permits complete regioisomeric interrogation for fluorine-scan campaigns.
Availability confirmed by independent synthetic routes; commercial sourcing reduces lead time.
Chemical biology toolkit SAR Fluorine scan 19F NMR probe

3-CF3-Proline HCl: Application Scenarios


Fluorine Scanning of Proline Peptide Leads

When a proline residue is identified as critical for the bioactivity of a peptide or peptidomimetic lead, medicinal chemistry teams routinely perform a fluorine scan to probe electronic and conformational SAR. The 3‑CF₃‑proline hydrochloride salt is now the final required building block to complete a full five‑position scan, enabling interrogation of the β‑position that was previously inaccessible [1]. The distinct pKₐ and log D values of the 3‑CF₃ analog relative to 2‑, 4‑, and 5‑CF₃ regioisomers [2] ensure that each substitution site yields a unique pharmacological profile, maximizing the probability of identifying a lead with improved target affinity, metabolic stability, or selectivity.

Conformational Tuning of Peptide Backbone

Fluorinated prolines are established tools for modulating the cis/trans isomerism of the peptidyl‑prolyl amide bond, with the substitution position dictating the preferred ring pucker [3]. The 3‑CF₃ substituent, positioned adjacent to both backbone functional groups, provides a conformational bias distinct from that of 4‑CF₃‑proline (equatorial CF₃ preference) [3]. This makes the 3‑CF₃‑proline scaffold particularly valuable for ¹⁹F NMR structural studies [4] and for engineering peptides that require a specific, non‑canonical backbone geometry for target engagement.

Physicochemical Optimization for Peptidomimetics

The measurable, regioisomer‑dependent modulation of pKₐ and lipophilicity [2][5] allows multidisciplinary optimization teams to tune ionization state and log D without altering the core pharmacophore. The hydrochloride salt form of 3‑CF₃‑proline offers practical advantages for solid‑phase peptide synthesis (SPPS), including defined stoichiometry, ease of handling, and compatibility with standard Fmoc/tBu protocols. Its commercial availability in ≥95% purity with routine ambient storage lowers the barrier to entry for exploratory medicinal chemistry, enabling rapid incorporation into library synthesis and hit‑to‑lead campaigns.

Building Block for Agrochemical & Veterinary Discovery

Fluorinated prolines are not limited to human therapeutics; they are increasingly employed in agrochemical discovery to enhance metabolic stability and environmental persistence of peptide‑based crop protection agents [4]. The 3‑CF₃‑proline scaffold, now accessible on multigram scale via robust synthetic routes [1][6], provides a regioisomerically distinct lipophilicity increment that can be leveraged to optimize the physicochemical property envelope of agrochemical leads, where factors such as log D and hydrolytic stability are critical for field performance.

Application
Selection Property
Validation Focus
Fluorine scanning of proline leads
Regioisomeric completeness for five-position CF₃ scan
SAR interpretation across substitution sites
Conformational tuning of peptide backbone
Distinct ring-pucker bias vs. 4-CF₃ regioisomer
Amide bond isomer ratio and ¹⁹F NMR structural studies
Physicochemical optimization for peptidomimetics
Regioisomer-dependent pKₐ and log D modulation
Ionization-state and lipophilicity profiling
Agrochemical & veterinary discovery building block
Regioisomerically distinct lipophilicity increment
Hydrolytic stability and environmental persistence endpoints
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